

Spiramine A: A Comprehensive Technical Analysis

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Compound of Interest

Compound Name: Spiramine A

Cat. No.: B15568640

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Abstract

Spiramine A is a naturally occurring atisine-type diterpenoid alkaloid isolated from plants of the Spiraea genus, notably Spiraea japonica. This complex molecule has garnered interest within the scientific community for its significant biological activities. This technical guide provides a detailed overview of the chemical structure of **Spiramine A**, its known biological effects with supporting quantitative data, and the experimental protocols utilized for its study. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Spiramine A is characterized by a complex polycyclic structure typical of atisine-type diterpenoid alkaloids. Its chemical identity has been established through extensive spectroscopic analysis.

Chemical Structure:

[Chemical Structure of Spiramine A]

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Caption: A 2D representation of the chemical structure of **Spiramine A**.

Table 1: Chemical and Physical Properties of **Spiramine A**

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₃ NO ₄	[1]
Molecular Weight	399.5 g/mol	[1]
IUPAC Name	[(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxo-17-azaheptacyclo[10.7.2.2 ^{2,5} .0 ^{2,7} .0 ^{8,18} .0 ^{8,21} .0 ^{13,17}]tricosan-3-yl] acetate	[1]
CAS Number	114531-28-1	[1]
Class	Atisine-type Diterpenoid Alkaloid	[2]
Natural Source	Spiraea japonica	

Spectroscopic Data

The structural elucidation of **Spiramine A** and its congeners has been accomplished through a combination of one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. While the specific spectral data for **Spiramine A** is found within primary literature, a summary of the techniques used for related compounds is presented below.

Table 2: Spectroscopic Techniques for the Characterization of **Spiramine Alkaloids**

Technique	Purpose
^1H NMR	Determination of proton chemical shifts and coupling constants.
^{13}C NMR	Identification of the number and type of carbon atoms.
^1H - ^1H COSY	Correlation of coupled protons.
HMQC/HSQC	Correlation of protons with their directly attached carbon atoms.
HMBC	Correlation of protons with carbon atoms over two to three bonds.
NOESY	Determination of through-space correlations between protons for stereochemical assignments.
Mass Spectrometry	Determination of molecular weight and fragmentation patterns.

Biological Activity

Spiramine A has demonstrated notable biological activities, particularly as an inhibitor of platelet aggregation. It is also reported to possess antitumor and antimicrobial properties.

Antiplatelet Activity

Spiramine A is a potent inhibitor of platelet-activating factor (PAF)-induced platelet aggregation in rabbits.

Table 3: In Vitro Antiplatelet Activity of **Spiramine A**

Assay	Species	Inducing Agent	IC ₅₀	Reference
Platelet Aggregation	Rabbit	PAF	6.7 μM	

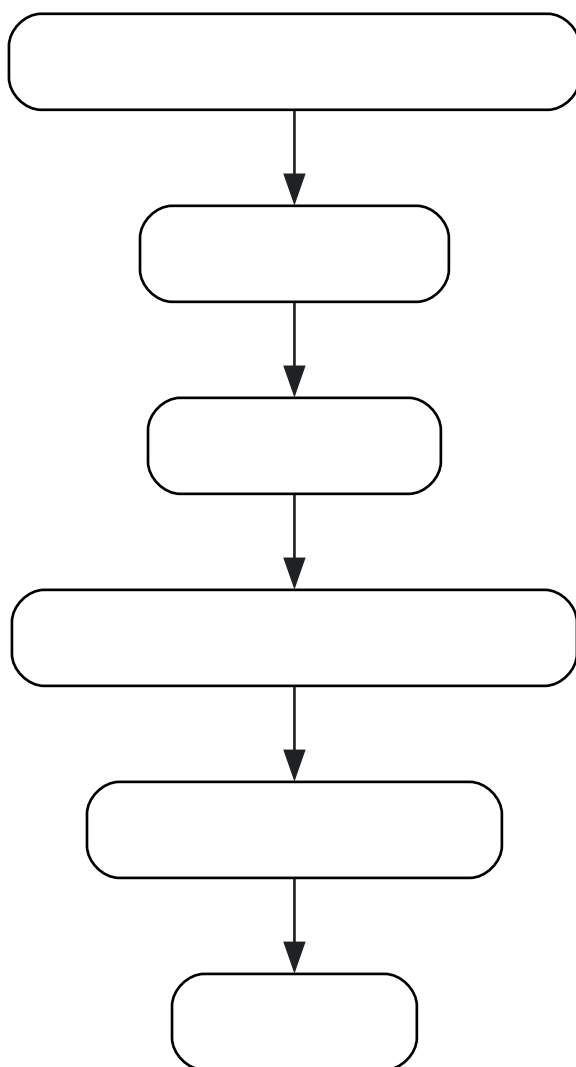
Antitumor and Antimicrobial Activities

While **Spiramine A** is commercially described as having antitumor and antimicrobial activities, specific quantitative data from primary scientific literature, such as IC_{50} values against various cancer cell lines or Minimum Inhibitory Concentration (MIC) values against microbial strains, are not yet extensively documented in publicly accessible databases. Further research is required to fully characterize these potential therapeutic properties.

Experimental Protocols

Isolation of Spiramine A from *Spiraea japonica*

The general procedure for the isolation of **spiramine** alkaloids from the roots of *Spiraea japonica* involves the following steps:



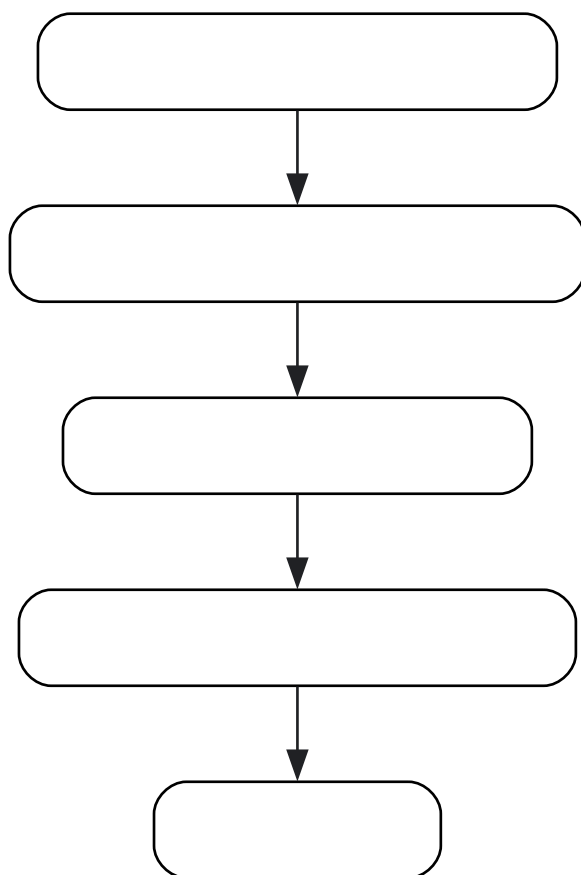
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Caption: General workflow for the isolation of **Spiramine A**.

- Extraction: The dried and powdered roots of *Spiraea japonica* are extracted with a suitable solvent, typically ethanol.
- Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from other constituents.
- Chromatography: The crude alkaloid mixture is separated using various chromatographic techniques, such as column chromatography on silica gel or alumina.
- Purification: Final purification to obtain **Spiramine A** is often achieved through high-performance liquid chromatography (HPLC).

PAF-Induced Platelet Aggregation Assay

The following is a generalized protocol for assessing the inhibition of PAF-induced platelet aggregation, based on standard methodologies. The specific conditions for the reported IC₅₀ value of **Spiramine A** would be detailed in the primary research article.



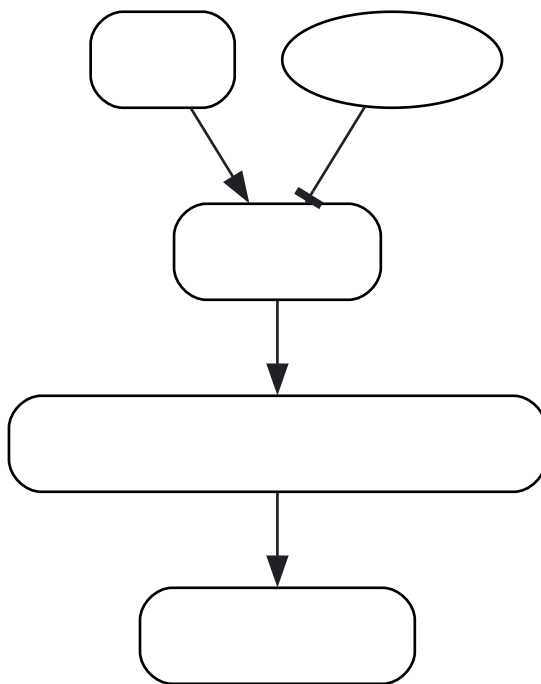
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Caption: Workflow for PAF-induced platelet aggregation assay.

- Preparation of Platelet-Rich Plasma (PRP): Blood is collected from rabbits into an anticoagulant solution. The blood is then centrifuged at a low speed to obtain PRP.
- Incubation: The PRP is pre-incubated with varying concentrations of **Spiramine A** or a vehicle control for a specified period.
- Induction of Aggregation: Platelet aggregation is initiated by the addition of a standardized concentration of PAF.
- Measurement: The change in light transmittance, which corresponds to the degree of platelet aggregation, is monitored using a platelet aggregometer.
- Data Analysis: The percentage inhibition of aggregation at each concentration of **Spiramine A** is calculated, and the IC₅₀ value is determined from the dose-response curve.

Signaling Pathways

The precise signaling pathways through which **Spiramine A** exerts its biological effects are not yet fully elucidated. Given its potent inhibition of PAF-induced platelet aggregation, it is plausible that **Spiramine A** interacts with the PAF receptor or downstream signaling components.



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